
1-(4-Bromo-3-chlorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-chlorobenzyl)azetidine is a chemical compound characterized by a benzene ring substituted with bromine and chlorine atoms, and an azetidine ring attached to the benzene ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorobenzyl)azetidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromo-3-chlorobenzyl chloride with azetidine under controlled conditions. The reaction typically requires a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-3-chlorobenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and pressure are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-chlorobenzyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism by which 1-(4-Bromo-3-chlorobenzyl)azetidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-chlorobenzyl)azetidine is unique due to its specific substitution pattern on the benzene ring and the presence of the azetidine ring. Similar compounds include:
1-(3-Bromo-4-chlorobenzyl)azetidine: Similar structure but with a different position of the substituents on the benzene ring.
1-(4-Bromo-3-fluorobenzyl)azetidine: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Bromo-3-methylbenzyl)azetidine: Similar structure but with a methyl group instead of chlorine.
Eigenschaften
Molekularformel |
C10H11BrClN |
|---|---|
Molekulargewicht |
260.56 g/mol |
IUPAC-Name |
1-[(4-bromo-3-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrClN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI-Schlüssel |
ILCGHRBBVDOVEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



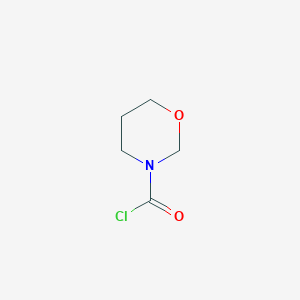
![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
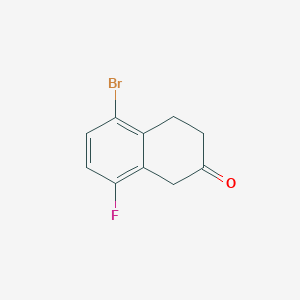

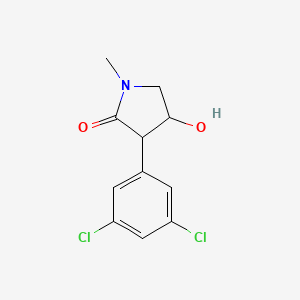
![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)
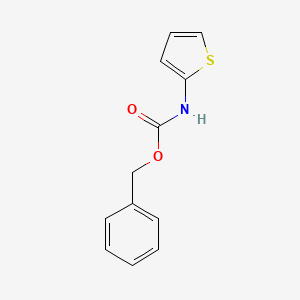

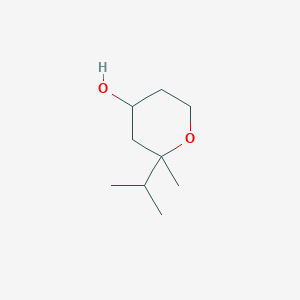
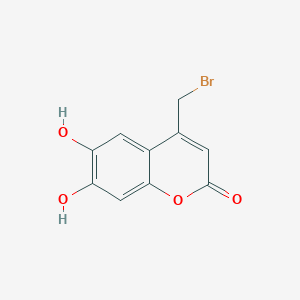
![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
